N,N-diethyl-2-oxo-2-phenylacetamide chemical properties
N,N-diethyl-2-oxo-2-phenylacetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-diethyl-2-oxo-2-phenylacetamide
Introduction
N,N-diethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide family of organic compounds. This structural motif, characterized by an amide group directly attached to a keto-acyl group, is of significant interest in medicinal chemistry and organic synthesis.[1] The unique arrangement of the vicinal dicarbonyl system and the tertiary amide confers specific reactivity and electronic properties to the molecule. Compared to their α-keto acid or ester counterparts, α-ketoamides often exhibit enhanced metabolic stability and cell permeability, making them attractive scaffolds for the development of therapeutic agents, particularly as enzyme inhibitors.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N-diethyl-2-oxo-2-phenylacetamide, intended for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is limited, this guide synthesizes data from closely related analogues, such as N-ethyl-2-oxo-2-phenylacetamide, and established principles of organic chemistry to provide a robust and practical resource.
Physicochemical and Spectroscopic Properties
The properties of N,N-diethyl-2-oxo-2-phenylacetamide can be reliably predicted based on its structure and data from similar compounds.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| IUPAC Name | N,N-diethyl-2-oxo-2-phenylacetamide | - |
| CAS Number | Not assigned; related to 2431-96-1 (N,N-diethyl-2-phenylacetamide) | [3][4] |
| Physical Form | Expected to be a colorless to yellow oil or low-melting solid | [4] |
| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols | [5] |
| LogP (Predicted) | ~2.0 - 2.5 | - |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of N,N-diethyl-2-oxo-2-phenylacetamide. The following data is extrapolated from the analysis of the closely related N-ethyl-2-oxo-2-phenylacetamide and foundational spectroscopic principles.[6]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl and N,N-diethyl groups.
| Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | m | 2H | Ar-H (ortho) |
| ~7.6 - 7.7 | m | 1H | Ar-H (para) |
| ~7.4 - 7.5 | m | 2H | Ar-H (meta) |
| ~3.4 - 3.6 | q, J ≈ 7.2 Hz | 4H | -N(CH₂CH₃)₂ |
| ~1.2 - 1.3 | t, J ≈ 7.2 Hz | 6H | -N(CH₂CH₃)₂ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework, with two distinct carbonyl signals.
| Predicted Chemical Shift (δ) ppm (CDCl₃) | Assignment |
| ~190 - 195 | C=O (keto) |
| ~163 - 166 | C=O (amide) |
| ~134 - 135 | Ar-C (para) |
| ~132 - 133 | Ar-C (ipso) |
| ~129 - 130 | Ar-C (ortho) |
| ~128 - 129 | Ar-C (meta) |
| ~40 - 43 | -N(CH₂CH₃)₂ |
| ~12 - 14 | -N(CH₂CH₃)₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is a key technique for identifying the characteristic functional groups.
| Predicted Frequency (cm⁻¹) | Assignment |
| ~1680 - 1710 | C=O stretch (α-keto) |
| ~1640 - 1670 | C=O stretch (tertiary amide) |
| ~3050 - 3100 | C-H stretch (aromatic) |
| ~2850 - 3000 | C-H stretch (aliphatic) |
| ~1580, ~1450 | C=C stretch (aromatic ring) |
Synthesis and Mechanistic Insights
The most direct and widely employed method for synthesizing α-ketoamides is the condensation of an α-keto acid with an amine. For N,N-diethyl-2-oxo-2-phenylacetamide, this involves the coupling of phenylglyoxylic acid with diethylamine.
Core Reaction
This reaction requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are highly effective for this purpose.[7]
Role of Coupling Agents and Catalysts
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by diethylamine.[7] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.
-
DMAP (4-(Dimethylamino)pyridine): While the reaction can proceed with DCC alone, adding a catalytic amount of DMAP significantly accelerates the process. DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then rapidly attacked by diethylamine to yield the final amide product.[7]
Experimental Protocol: Synthesis via DCC/DMAP Coupling
This protocol is adapted from established methods for synthesizing structurally similar N-substituted phenylglyoxamides.[1][8]
Materials and Reagents:
-
Diethylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylglyoxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Amine and Catalyst Addition: Add diethylamine (1.0 eq) to the solution, followed by a catalytic amount of DMAP (0.1-0.2 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material (phenylglyoxylic acid) using thin-layer chromatography (TLC).[2]
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small volume of DCM.[1]
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure N,N-diethyl-2-oxo-2-phenylacetamide.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide.
Reactivity and Mechanistic Considerations
The α-ketoamide moiety is an electrophilic scaffold. The two adjacent carbonyl groups influence each other electronically, making both carbons susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic than the amide carbonyl and is the primary site for reactions with nucleophiles. This reactivity is central to its application as a covalent inhibitor of cysteine and serine proteases, where the enzyme's active site nucleophile attacks the keto-carbon.
Safety and Handling
While a specific safety data sheet for N,N-diethyl-2-oxo-2-phenylacetamide is not available, hazard information can be inferred from related compounds like N,N-diethyl-2-phenylacetamide.[3][11]
-
GHS Hazard Statements (Predicted):
-
Precautions for Safe Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[11][12]
-
Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Avoid formation of dust and aerosols.[12]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[11]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]
-
Applications and Future Outlook
The α-ketoamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a reversible or irreversible inhibitor of various enzymes. While specific applications of N,N-diethyl-2-oxo-2-phenylacetamide are not widely documented, its structure suggests potential utility in several areas:
-
Enzyme Inhibition: As an electrophilic warhead, it could be explored as an inhibitor for cysteine proteases, serine proteases, or other enzymes with active site nucleophiles.
-
Building Block in Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds and peptide mimetics.
-
Insect Repellents: The related compound, N,N-diethyl-2-phenylacetamide, has been investigated as an insect repellent, suggesting a potential area for investigation.[13]
Future research could focus on synthesizing and screening a library of N,N-dialkyl-2-oxo-2-phenylacetamides to explore structure-activity relationships (SAR) for various biological targets. The N,N-diethyl substitution provides a balance of lipophilicity and metabolic stability that is often favorable for drug candidates.
References
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N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. PubChem. [Link]
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N,N-dimethyl-2-oxo-2-phenylacetamide | C10H11NO2 | CID 349469. PubChem. [Link]
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N,N-Diethyl-2-hydroxy-2-phenylacetamide | C12H17NO2 | CID 121583. PubChem. [Link]
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N,N-Diethyl-2-phenylacetamide. Pharmaffiliates. [Link]
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N-Cyclohexyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. [Link]
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The Pherobase NMR: N,N-Diethyl-2-phenylacetamide. Pherobase. [Link]
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Phenylglyoxylic acid. Wikipedia. [Link]
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Phenylglyoxylic acid. Grokipedia. [Link]
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Phenylglyoxylic Acid | C8H6O3 | CID 11915. PubChem. [Link]
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N,N-DIETHYL-2-PHENYLACETAMIDE. ChemBK. [Link]
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Supporting Information for. Royal Society of Chemistry. [Link]
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N,n-diethyl-2-phenylacetamide (C12H17NO). PubChemLite. [Link]
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